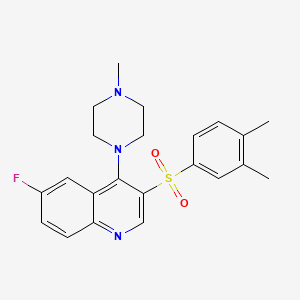

3-(3,4-Dimethylphenyl)sulfonyl-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

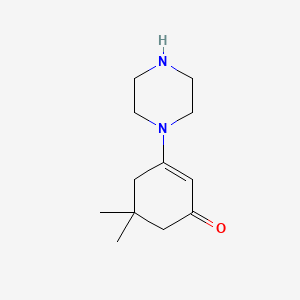

The compound “3-(3,4-Dimethylphenyl)sulfonyl-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline” is a quinoline derivative. It has a molecular formula of C22H24FN3O2S and an average mass of 413.51. This compound is part of the quinoline family, which is a class of organic compounds that are widely used in medicinal chemistry due to their diverse biological activities .

科学的研究の応用

Quinoline Derivatives in Medicine and Pharmacology

Quinoline and its derivatives, including sulfonamide-linked quinoxaline hybrids, are central to a myriad of biomedical applications due to their broad range of pharmacological activities. These compounds have been explored for their diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer actions. The synthesis, biological activities, and structure-activity relationship (SAR) of these compounds suggest their capability to serve as lead compounds, potentially leading to the development of advanced therapeutic agents against a variety of diseases (Irfan et al., 2021).

Quinoline Derivatives as Corrosion Inhibitors

Quinoline derivatives have demonstrated significant effectiveness as anticorrosive materials. These compounds show good performance against metallic corrosion due to their high electron density and the ability to form stable chelating complexes with surface metallic atoms through coordination bonding. The review on quinoline-based compounds as corrosion inhibitors highlights the importance of these derivatives in protecting metals from corrosion, indicating their industrial value beyond pharmacological applications (Verma et al., 2020).

Quinoline Derivatives in Sensing and Optoelectronic Materials

Research on functionalized quinoxaline for chromogenic and fluorogenic anion sensing reveals the application of quinoline derivatives in developing chemosensors for inorganic anions. These compounds have been used in biomolecular science for the selective detection of anions such as fluoride, cyanide, acetate, and phosphate, showcasing their utility in environmental monitoring and diagnostic applications (Dey et al., 2018).

Antimalarial Applications of Quinoline Derivatives

Quinoline derivatives have been explored for their antimalarial properties, demonstrating multiple actions including interference with nucleic acid replication and glucose metabolism. Their role in the rational approach to the therapy of resistant falciparum malaria highlights the medicinal significance of quinoline compounds in addressing global health challenges (Hunsicker, 1969).

将来の方向性

The future directions for research on “3-(3,4-Dimethylphenyl)sulfonyl-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and biological activities. Given the diverse biological activities of quinoline derivatives, they hold promise for the development of new therapeutic agents .

特性

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O2S/c1-15-4-6-18(12-16(15)2)29(27,28)21-14-24-20-7-5-17(23)13-19(20)22(21)26-10-8-25(3)9-11-26/h4-7,12-14H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNNUTSFUCUQMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[3-[(3,4-Difluorophenyl)methyl]azetidin-1-yl]methyl]-4-methylcyclohexan-1-ol](/img/structure/B2840956.png)

![7-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2840959.png)

![2-(benzylamino)-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-thioxoacetamide](/img/structure/B2840964.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide](/img/structure/B2840965.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3-bromophenyl)acetamide](/img/structure/B2840971.png)

![2-Ethyl-5-[(mesitylmethyl)sulfanyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2840973.png)

![Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-methylpyrrolidine-3-carboxylate](/img/structure/B2840976.png)